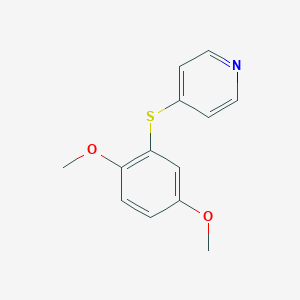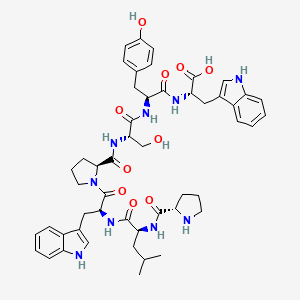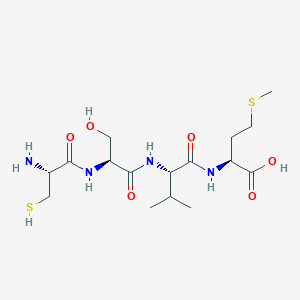![molecular formula C11H9N3O B12610478 3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one CAS No. 651043-35-5](/img/structure/B12610478.png)
3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one is a heterocyclic compound that belongs to the class of diazepinoindoles. These compounds are characterized by a fused ring system that includes both diazepine and indole moieties. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(N-aryl-N-chloroacetyl)amino-2-formylindoles with substituted anilines, leading to the formation of 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indol-4-ium chlorides . Another approach involves the reduction of 1,2,3,6-tetrahydrodiazepinoindol-4-ium chlorides to afford the corresponding hexahydro derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reduction of 1,2,3,6-tetrahydrodiazepinoindol-4-ium chlorides leads to the formation of hexahydro derivatives . Additionally, the compound can participate in substitution reactions with different nucleophiles, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents such as sodium borohydride and lithium aluminum hydride for reduction reactions, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from the reactions of this compound include various substituted diazepinoindoles and their reduced forms. These products are often characterized by their unique structural features and potential biological activities.
Aplicaciones Científicas De Investigación
3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an inhibitor of hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable candidate for drug development. In organic synthesis, this compound serves as a building block for the synthesis of more complex heterocyclic compounds .
Mecanismo De Acción
The mechanism of action of 3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of HCV NS5B polymerase, the compound binds to the active site of the enzyme, preventing the replication of the virus . The molecular pathways involved in this process include the inhibition of RNA synthesis and the disruption of viral replication.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one include other diazepinoindoles, such as 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indoles and 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles .
Uniqueness: The uniqueness of this compound lies in its specific structural features and its potential biological activities. Its ability to inhibit HCV NS5B polymerase sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Propiedades
Número CAS |
651043-35-5 |
|---|---|
Fórmula molecular |
C11H9N3O |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
3,8-dihydro-2H-pyrrolo[3,2-g][1,4]benzodiazepin-1-one |
InChI |
InChI=1S/C11H9N3O/c15-11-10-7-3-4-12-8(7)1-2-9(10)13-5-6-14-11/h1-5,12H,6H2,(H,14,15) |
Clave InChI |
GGKLBCRCZJZMRF-UHFFFAOYSA-N |
SMILES canónico |
C1C=NC2=C(C3=C(C=C2)NC=C3)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B12610397.png)

![4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12610404.png)
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
![6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine](/img/structure/B12610414.png)

![N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea](/img/structure/B12610431.png)

![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene](/img/structure/B12610441.png)
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)


![4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610476.png)
